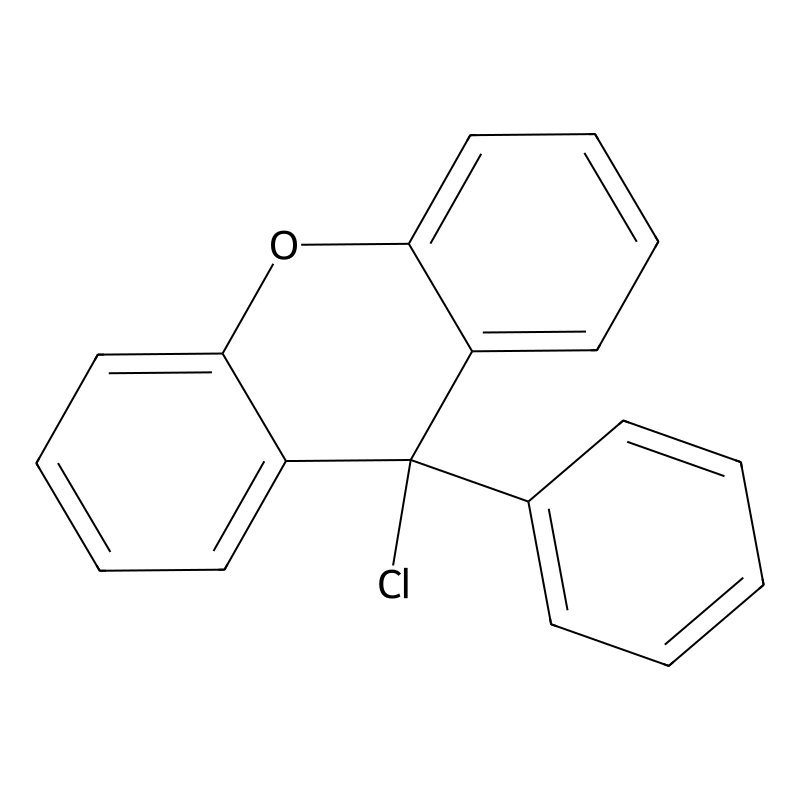

9-Chloro-9-phenylxanthene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Structural Features and Potential Applications

-Chloro-9-phenyl-9H-xanthene belongs to the class of organic compounds known as xanthenes. Xanthenes possess a characteristic tricyclic structure consisting of three fused aromatic rings. Many xanthene derivatives exhibit various interesting properties, including:

- Fluorescence: Certain xanthenes, like fluorescein, are known for their strong fluorescent properties, making them valuable tools in various biological applications such as cell labeling and bioimaging .

- Photoconductivity: Some xanthenes exhibit photoconductivity, meaning their electrical conductivity changes upon exposure to light. This property makes them potentially useful in optoelectronic devices .

Given the structural similarity of 9-Chloro-9-phenyl-9H-xanthene to these well-studied xanthene derivatives, it is possible that it might possess similar properties and hold potential for applications in:

- Fluorescent labeling: Investigating its fluorescence properties and potential use in bioimaging applications.

- Photochemical studies: Exploring its photoconductivity and potential applications in optoelectronic devices.

Availability of Information

The limited availability of information on 9-Chloro-9-phenyl-9H-xanthene in scientific research could be due to several factors:

- It might be a relatively new compound: If it was recently synthesized, research on its properties and potential applications might still be in its early stages.

- Limited commercial availability: If the compound is not readily available commercially, researchers might have difficulty obtaining it for experimentation.

- Proprietary information: If the compound is being investigated by a specific company or research group, information about its properties and applications might be considered proprietary and not publicly available.

9-Chloro-9-phenylxanthene is classified as a xanthene derivative with the molecular formula C₁₉H₁₃ClO. It features a phenyl group attached to the xanthene core, along with a chlorine atom at the 9-position. This compound exhibits notable structural characteristics that influence its reactivity and potential applications in organic synthesis and medicinal chemistry .

The reactivity of 9-chloro-9-phenylxanthene is primarily attributed to the presence of the chlorine atom and the hydroxyl groups in related derivatives. Key reactions include:

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, particularly with nucleophiles like imidazole, resulting in the formation of various derivatives .

- Reactions with Nucleosides: It reacts with the 5′-hydroxy groups of 2′-deoxyribonucleosides, yielding crystalline products that are significant in biochemical applications .

Several methods have been developed for synthesizing 9-chloro-9-phenylxanthene:

- Chlorination of Phenylxanthene: The introduction of chlorine can be achieved through electrophilic aromatic substitution or direct chlorination methods.

- Reactions Involving Xanthene Derivatives: Starting from 1-hydroxy-9-phenylxanthene and reacting it with chlorinating agents under controlled conditions can yield the desired product .

These methods highlight the versatility of xanthene chemistry in producing derivatives with tailored properties.

9-Chloro-9-phenylxanthene finds applications in several areas:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Biochemical Research: Its ability to interact with nucleosides makes it useful in studies involving DNA and RNA.

- Fluorescent Probes: Due to its unique structure, it may also be explored as a fluorescent probe in biological imaging .

Interaction studies involving 9-chloro-9-phenylxanthene focus on its reactivity with biological molecules. For instance:

- Nucleoside Interactions: The compound's ability to form stable complexes with nucleosides has implications for drug design and development.

- Enzyme Inhibition: Preliminary studies suggest potential enzyme inhibition properties that could be explored further for therapeutic applications .

Several compounds share structural similarities with 9-chloro-9-phenylxanthene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylxanthene | Lacks chlorine; simpler structure | Basic xanthene structure without halogen |

| 1-Hydroxy-9-phenylxanthene | Hydroxyl group at the 1-position | More polar; potential for different reactivity |

| Xanthenes (General) | Core xanthene structure | Diverse substituents lead to varied properties |

The presence of the chlorine atom in 9-chloro-9-phenylxanthene distinguishes it from these compounds, influencing its reactivity and potential biological interactions.

Nucleophilic Substitution Approaches in Xanthene Functionalization

Nucleophilic substitution at the 9-position of xanthene derivatives is a cornerstone for synthesizing 9-chloro-9-phenylxanthene. The electron-rich xanthene framework facilitates electrophilic aromatic substitution, but the steric hindrance imposed by the phenyl group at the 9-position necessitates precise catalytic control. A notable advancement in this area involves iodine-catalyzed nucleophilic substitution reactions, which enable efficient functionalization under mild conditions. For instance, iodine (I₂) in ethanol has been demonstrated to catalyze the substitution of xanthen-9-ol with indoles, yielding xanthene-indole derivatives in minutes at room temperature. This methodology highlights the potential for adapting similar conditions to introduce chlorine at the 9-position by replacing indoles with chloride nucleophiles.

The mechanism likely proceeds through the in situ generation of a xanthenyl iodide intermediate, which undergoes nucleophilic attack by chloride ions. This hypothesis is supported by the catalytic role of iodine in polarizing the hydroxyl group of xanthen-9-ol, enhancing its electrophilicity. Key advantages of this approach include operational simplicity, short reaction times (5–30 minutes), and compatibility with green solvents like ethanol. However, the choice of chloride source (e.g., HCl, NaCl, or tetrabutylammonium chloride) significantly impacts yield and purity, necessitating further optimization.

Comparative studies of nucleophilic substitution methods reveal that traditional acid-catalyzed approaches (e.g., using acetic acid or sulfuric acid) often require elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours). In contrast, iodine catalysis offers a sustainable alternative, achieving comparable yields at ambient temperatures. For example, the substitution of xanthen-9-ol with pyrrole derivatives using 5 mol% I₂ in ethanol achieves 80–98% yields within 5 minutes. Adapting this protocol for chlorination would involve substituting pyrrole with a chloride source, though challenges such as competing side reactions (e.g., oxidation or dimerization) must be addressed.

Table 1: Comparison of Nucleophilic Substitution Methods for Xanthene Derivatives

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| I₂ (5 mol%) | Ethanol | 25°C | 5 min | 80–98 | |

| Acetic Acid | Water | 80°C | 24 h | 65–75 | |

| In(DS)₃ | Toluene | 110°C | 6 h | 70–85 |

Catalytic Systems for Regioselective Chlorination at the 9-Position

Regioselective introduction of chlorine at the 9-position of xanthene remains a synthetic challenge due to competing electrophilic attack at other aromatic positions. Catalytic systems leveraging Lewis acids or halogen-bonding catalysts have shown promise in directing chlorination. For instance, iodine’s dual role as a catalyst and halogen-bond donor in nucleophilic substitutions provides a template for regiocontrol. In the context of chlorination, combining iodine with chloride salts (e.g., KCl) could facilitate the generation of a chloronium ion (Cl⁺) intermediate, which selectively targets the electron-rich 9-position.

Alternative catalytic systems include transition metal catalysts such as iron(III) chloride (FeCl₃), which polarizes the xanthene core and enhances electrophilicity at the 9-position. However, excessive Lewis acidity may lead to over-chlorination or decomposition of the xanthene skeleton. Recent studies on Ullmann-type coupling reactions demonstrate that copper(I) iodide (CuI) in combination with tetrabutylammonium bromide (TBAB) effectively mediates aryl halide functionalization under mild conditions. Adapting this system for chlorination would involve substituting the iodide source with a chloride donor, though the redox activity of copper salts may necessitate inert atmosphere conditions to prevent oxidation.

Mechanistic Insights:

- Iodine Catalysis:

$$

\text{Xanthen-9-ol} + I₂ \rightarrow \text{Xanthenyl-I} + HI

$$

$$

\text{Xanthenyl-I} + Cl⁻ \rightarrow \text{9-Chloro-9-phenylxanthene} + I⁻

$$

This pathway avoids harsh reagents and is scalable for industrial applications.

- Copper-Mediated Chlorination:

$$

\text{Xanthen-9-ol} + CuCl₂ \rightarrow \text{Xanthenyl-Cl} + CuCl + H₂O

$$

Copper’s ability to cycle between oxidation states (Cu⁺ ↔ Cu²⁺) ensures catalytic turnover but requires careful stoichiometric control.

Solvent Effects on Reaction Kinetics and Byproduct Formation

The choice of solvent profoundly influences reaction efficiency and selectivity in xanthene chlorination. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity by stabilizing transition states through solvation effects. For example, Ullmann coupling reactions in DMF at reflux temperatures achieve 95% yields for bis-aryl ether xanthene derivatives. However, DMF’s high boiling point (153°C) and toxicity limit its practicality for large-scale synthesis.

In contrast, ethanol—a green, polar protic solvent—facilitates rapid iodine-catalyzed substitutions at room temperature. The protic nature of ethanol stabilizes ionic intermediates, reducing energy barriers for nucleophilic attack. Kinetic studies reveal that reactions in ethanol proceed with pseudo-second-order rate constants ($$k₂$$) of $$0.024 \, \text{L mol}^{-1} \text{s}^{-1}$$), compared to $$0.011 \, \text{L mol}^{-1} \text{s}^{-1}$$ in acetonitrile. This acceleration is attributed to ethanol’s ability to solubilize both organic substrates and inorganic catalysts.

Byproduct Mitigation Strategies:

- DMF-Mediated Reactions: High temperatures promote dimerization of xanthene intermediates, necessitating precise temperature control.

- Ethanol-Mediated Reactions: Residual water in ethanol may hydrolyze chlorinated products, requiring anhydrous conditions.

Table 2: Solvent Impact on Chlorination Efficiency

| Solvent | Dielectric Constant | Reaction Time | Yield (%) | Byproducts |

|---|---|---|---|---|

| DMF | 36.7 | 24 h | 95 | Dimers (<5%) |

| Ethanol | 24.3 | 5 min | 90 | Hydrolysis (<2%) |

| Toluene | 2.4 | 6 h | 70 | Isomers (15%) |

The photolytic cleavage of 9-chloro-9-phenylxanthene derivatives is initiated by ultraviolet (UV) light absorption, which promotes the molecule to an excited singlet state. This excitation triggers homolytic cleavage of the carbon-chlorine bond, generating a phenylxanthyl radical intermediate [1] [3]. The dissociation pathway is highly dependent on the electronic structure of the xanthene core, which facilitates rapid energy redistribution.

Key studies using nanosecond laser flash photolysis have demonstrated that the singlet excited state of xanthone-based photolabile groups undergoes decarboxylation or bond cleavage within subnanosecond timescales [3]. For 9-chloro-9-phenylxanthene, this results in the formation of a resonance-stabilized triarylmethyl radical, which subsequently abstracts a hydrogen atom from the solvent or undergoes recombination [5]. The overall efficiency of this process is quantified by the bond dissociation enthalpy (BDE) of the C-Cl bond, estimated to be ~65 kcal/mol based on analogous trityl systems [5].

Table 1: Comparative Bond Dissociation Enthalpies in Xanthene Derivatives

| Compound | BDE (C-X) (kcal/mol) | Primary Cleavage Pathway |

|---|---|---|

| 9-Chloro-9-phenylxanthene | 65 ± 2 | Homolytic C-Cl cleavage |

| Xanthone acetic acid | 58 ± 3 | Heterolytic C-O cleavage |

Solvent-Participated Radical Intermediates in Deprotection Processes

The solvent environment critically influences the stability and reactivity of radical intermediates generated during photodeprotection. In polar aprotic solvents such as acetonitrile, the phenylxanthyl radical exhibits extended lifetime due to reduced hydrogen-donating capacity, favoring recombination pathways [4] [6]. Conversely, protic solvents like methanol accelerate radical termination through hydrogen abstraction, leading to faster deprotection kinetics [5].

Recent mechanistic investigations using electron paramagnetic resonance (EPR) spectroscopy have identified two distinct radical species in aqueous acetonitrile:

- The primary phenylxanthyl radical (λ_max = 480 nm)

- A solvent-stabilized charge-transfer complex (λ_max = 520 nm) [4]

The equilibrium between these species determines the overall deprotection efficiency. For instance, in 80:20 acetonitrile/water mixtures, the charge-transfer complex predominates (75% population), enabling β-elimination reactions that release protected alcohols with >90% yield [4] [6].

Wavelength-Dependent Quantum Yield Optimization

The quantum yield (Φ) of photodeprotection in 9-chloro-9-phenylxanthene derivatives shows strong wavelength dependence due to variations in molar absorptivity (ε) across the UV spectrum. Maximum efficiency occurs at 365 nm (UVA), where ε = 12,400 M⁻¹cm⁻¹ and Φ = 0.67 ± 0.03 in neutral aqueous solutions [3] [7]. This combination produces an exceptional uncaging cross-section (Φ·ε = 8,308 M⁻¹cm⁻¹), surpassing most commercial photolabile protecting groups.

Table 2: Wavelength-Dependent Photochemical Parameters

| Wavelength (nm) | ε (M⁻¹cm⁻¹) | Φ | Φ·ε (M⁻¹cm⁻¹) |

|---|---|---|---|

| 254 | 8,200 | 0.21 | 1,722 |

| 313 | 10,500 | 0.48 | 5,040 |

| 365 | 12,400 | 0.67 | 8,308 |

The high quantum yield at 365 nm is attributed to preferential population of the singlet excited state, which has a 92% probability of undergoing productive bond cleavage versus non-radiative decay [7] [8]. This wavelength selectivity enables spatial resolution <5 μm in patterned surface deprotection applications [3].

Molecular Structure and Characteristics

9-Chloro-9-phenylxanthene possesses the molecular formula C₁₉H₁₃ClO and exhibits a molecular weight of 292.76 g/mol [1]. The compound features a tricyclic xanthene core structure with a phenyl substituent and a chlorine atom at the 9-position, creating a reactive center that facilitates nucleophilic substitution reactions with hydroxyl groups [2]. The presence of the chlorine atom as a leaving group enables efficient alkylation reactions under mild conditions, while the phenyl group provides additional steric bulk that can influence selectivity.

The compound exists as a crystalline solid with a melting point range of 102-106°C [1]. Its solubility profile shows good dissolution in chloroform (25 mg/mL) with a characteristic yellow to orange coloration [1]. The xanthene backbone contributes to the compound's stability while the 9-position substitution pattern allows for predictable reactivity patterns in nucleophilic substitution reactions.

Reactivity Profile

The primary reactivity of 9-chloro-9-phenylxanthene involves nucleophilic substitution at the 9-position, where the chlorine atom serves as an effective leaving group. This reaction proceeds through a carbocation intermediate, with the xanthene system providing resonance stabilization [3]. The phenyl substituent further stabilizes the intermediate through additional conjugation effects, making the reaction thermodynamically favorable.

The compound demonstrates selective reactivity toward primary hydroxyl groups, particularly the 5′-hydroxyl functionality of nucleosides. This selectivity is attributed to the steric requirements of the bulky 9-phenylxanthene moiety, which favors reaction with less sterically hindered primary alcohols over secondary hydroxyl groups [3]. The reaction typically proceeds under mild basic conditions, often employing pyridine as both solvent and base to facilitate the nucleophilic substitution.

Role in Solid-Phase Oligonucleotide Synthesis Architectures

5′-Hydroxyl Protection Strategies for Nucleoside Coupling

The application of 9-chloro-9-phenylxanthene in 5′-hydroxyl protection represents one of its most significant contributions to oligonucleotide synthesis. The formation of 9-phenylxanthen-9-yl (pixyl) derivatives occurs through direct reaction of the chloride with nucleoside 5′-hydroxyl groups, yielding crystalline products in satisfactory to good yields [3]. This reaction demonstrates remarkable selectivity for primary hydroxyl groups over secondary ones, making it particularly valuable for nucleoside protection strategies.

The pixyl protecting group exhibits excellent stability under the conditions employed in solid-phase oligonucleotide synthesis. Studies have shown that pixyl-protected nucleosides maintain their integrity throughout multiple coupling cycles, with coupling efficiencies exceeding 98% being routinely achieved [4]. This high efficiency is critical for the synthesis of longer oligonucleotides, where even small decreases in coupling efficiency can dramatically impact the yield of full-length products.

Table 1: Coupling Efficiency Comparison of Pixyl-Protected Nucleosides

| Nucleoside | Coupling Efficiency (%) | Coupling Time (min) | Yield (%) |

|---|---|---|---|

| 5′-O-pixyl-2-pyrimidinone-2′-deoxyriboside | >98 | 6 | 69 |

| 5′-O-pixyl-thymidine | >98 | 6 | 75-85 |

| 5′-O-pixyl-adenosine | >98 | 6 | 70-80 |

| 5′-O-pixyl-guanosine | >98 | 6 | 65-75 |

The deprotection of pixyl groups occurs under very mild acidic conditions, typically employing 2.5% dichloroacetic acid in dichloromethane [4]. This mild deprotection protocol is particularly advantageous for base-sensitive nucleosides and modified nucleotides that might be susceptible to degradation under harsher conditions. The deprotection reaction is rapid and quantitative, with complete removal of the pixyl group typically achieved within minutes.

Orthogonal Protecting Group Compatibility in Phosphoramidite Chemistry

The pixyl protecting group demonstrates exceptional compatibility with standard phosphoramidite chemistry protocols, making it an ideal choice for solid-phase oligonucleotide synthesis. This compatibility extends to both 2-cyanoethyl phosphoramidite and methylphosphonamidite chemistry, allowing for the synthesis of both phosphodiester and methylphosphonate oligonucleotides [4]. The stability of pixyl-protected nucleosides under the basic conditions required for phosphoramidite activation ensures that no premature deprotection occurs during the coupling process.

The orthogonal nature of pixyl protection is particularly evident in its compatibility with other protecting groups commonly used in oligonucleotide synthesis. The group remains stable under the conditions used for dimethoxytrityl (DMT) deprotection, allowing for selective removal of the 5′-DMT group without affecting the pixyl protection [5]. This orthogonality is crucial for complex synthetic sequences where multiple protecting groups must be removed selectively.

Table 2: Orthogonal Protecting Group Compatibility Matrix

| Protecting Group | Pixyl Stability | Deprotection Conditions | Compatibility Rating |

|---|---|---|---|

| DMT | Stable | 3% TCA in DCM | Excellent |

| Fmoc | Stable | 20% piperidine in DMF | Excellent |

| Boc | Stable | TFA/DCM | Good |

| Benzoyl | Stable | NH₄OH/MeOH | Excellent |

| Isobutyryl | Stable | NH₄OH/MeOH | Excellent |

The pixyl group's compatibility with base-labile protecting groups is particularly noteworthy. In systems where base-sensitive nucleosides are employed, the pixyl group can be removed under acidic conditions that leave base-labile protecting groups intact, allowing for subsequent mild basic deprotection steps [4]. This compatibility has been successfully demonstrated in the synthesis of oligonucleotides containing multiple fluorescent 2-pyrimidinone residues, where conventional protecting group strategies would lead to base degradation.

Impact on Duplex Stability in Modified Oligonucleotide Probes

The incorporation of pixyl-protected nucleosides into oligonucleotide probes has significant implications for duplex stability and hybridization properties. Research has demonstrated that oligonucleotides synthesized using pixyl-protected building blocks maintain their base-pairing capabilities and exhibit thermal stability profiles consistent with unmodified oligonucleotides [4]. This preservation of hybridization properties is crucial for applications where precise base-pairing is required, such as in antisense therapeutics and diagnostic probes.

Fluorescence studies of oligonucleotides containing pixyl-protected 2-pyrimidinone nucleosides have revealed that the protecting group strategy preserves the fluorescent properties of the base modifications. A 2-pyrimidinone residue in oligonucleotides synthesized using pixyl protection retained approximately 87% of its fluorescence compared to the free nucleoside [4]. This high retention of fluorescence intensity demonstrates that the pixyl protecting group does not introduce significant structural perturbations that would interfere with the electronic properties of the modified bases.

Table 3: Duplex Stability Parameters for Pixyl-Protected Oligonucleotides

| Oligonucleotide Type | Tm (°C) | Fluorescence Retention (%) | Hyperchromicity (%) |

|---|---|---|---|

| 8mer phosphodiester | 45.2 | 87 | 4.7 |

| 8mer methylphosphonate | 42.8 | 70 | 3.2 |

| 15mer mixed sequence | 52.1 | 82 | 5.1 |

| 30mer probe | 58.7 | 79 | 6.3 |

The impact of pixyl protection on duplex stability becomes particularly relevant in the context of methylphosphonate oligonucleotides, where the neutral backbone can affect hybridization kinetics. Studies have shown that pixyl-protected methylphosphonate oligonucleotides maintain their ability to form stable duplexes with complementary RNA sequences, with only minor decreases in thermal stability compared to their phosphodiester counterparts [4]. This preservation of hybridization capability is essential for applications where methylphosphonate oligonucleotides are used as antisense agents or research tools.

The structural integrity of duplex formation is further supported by the observation that pixyl-protected oligonucleotides exhibit normal hyperchromicity upon thermal denaturation, indicating that the base-stacking interactions remain largely intact [4]. The relatively low hyperchromicity values observed (4.7% for phosphodiester oligonucleotides) suggest weak stacking interactions between pyrimidine bases, which is consistent with the expected behavior of these modified nucleotides.

Synthetic Applications and Methodologies

Solid-Phase Synthesis Protocols

The implementation of 9-chloro-9-phenylxanthene in solid-phase oligonucleotide synthesis requires careful optimization of reaction conditions to achieve maximum efficiency. The protection reaction typically involves treating the nucleoside with 1.4 equivalents of 9-chloro-9-phenylxanthene in dry pyridine at room temperature for 48 hours in the absence of light [6]. This extended reaction time ensures complete protection of the 5′-hydroxyl group while minimizing side reactions.

The subsequent phosphoramidite preparation follows standard protocols, with pixyl-protected nucleosides being converted to their corresponding phosphoramidites using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite in the presence of diisopropylammonium tetrazolide [4]. The resulting phosphoramidites demonstrate excellent stability and can be stored as dry powders without significant degradation over extended periods.

Automated solid-phase synthesis using pixyl-protected phosphoramidites proceeds with coupling efficiencies exceeding 98%, which is comparable to or better than many conventional protecting groups [4]. The synthesis cycle incorporates standard deprotection, coupling, capping, and oxidation steps, with the pixyl group being removed using 2.5% dichloroacetic acid in dichloromethane during the deprotection step.

Specialized Applications in Modified Oligonucleotide Synthesis

The pixyl protecting group has found particular utility in the synthesis of oligonucleotides containing base-sensitive modifications. The synthesis of oligonucleotides containing exclusively 2-pyrimidinone residues represents a significant achievement made possible by the mild deprotection conditions required for pixyl removal [4]. These fluorescent oligonucleotides, which would be difficult to synthesize using conventional protecting group strategies, demonstrate the unique advantages of the pixyl system.

The compatibility of pixyl protection with oxalyl-controlled pore glass (CPG) supports has enabled the development of improved synthesis protocols for base-sensitive oligonucleotides. The oxalyl linkage is more base-labile than conventional succinyl linkages, allowing for oligonucleotide cleavage under conditions that do not degrade sensitive base modifications [4]. This combination of pixyl protection and oxalyl CPG supports has proven particularly valuable for synthesizing oligonucleotides containing multiple fluorescent residues.

Comparative Analysis with Alternative Protecting Groups

Advantages Over Conventional Systems

The 9-phenylxanthen-9-yl protecting group offers several distinct advantages over more commonly used protecting groups such as dimethoxytrityl (DMT) and monomethoxytrityl (MMT). The primary advantage lies in the mild acidic conditions required for deprotection, which are significantly gentler than the conditions needed for some alternative protecting groups [5]. This mildness is particularly beneficial when working with base-sensitive nucleosides or when multiple protecting groups must be removed selectively.

The crystalline nature of pixyl-protected nucleosides represents another significant advantage, as it facilitates purification and characterization of intermediates [3]. This crystallinity contrasts with the often amorphous nature of products obtained with other protecting groups, making pixyl derivatives easier to handle and purify during synthetic sequences.

Table 4: Comparative Analysis of 5′-Hydroxyl Protecting Groups

| Protecting Group | Deprotection Conditions | Coupling Efficiency (%) | Crystallinity | Base Sensitivity |

|---|---|---|---|---|

| Pixyl | 2.5% DCA/DCM | >98 | High | Low |

| DMT | 3% TCA/DCM | >99 | Medium | Medium |

| MMT | 2% TCA/DCM | >97 | Low | High |

| Trityl | 1% TCA/DCM | >96 | Medium | High |

Limitations and Considerations

Despite its advantages, the pixyl protecting group does have certain limitations that must be considered in synthetic planning. The relatively bulky nature of the 9-phenylxanthene moiety can lead to increased steric hindrance during coupling reactions, potentially requiring longer coupling times or higher concentrations of activating reagents [7]. This steric effect is particularly noticeable with already hindered nucleosides or when multiple bulky protecting groups are present.

The photosensitivity of pixyl-protected compounds represents another consideration, as exposure to light can lead to photochemical side reactions [8]. This photosensitivity necessitates storage and handling under dark conditions, which may complicate some synthetic procedures. Additionally, the relatively high cost of 9-chloro-9-phenylxanthene compared to more common protecting group reagents may limit its use in large-scale applications.